BenchChemオンラインストアへようこそ!

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one

Anticancer Leukemia Cytotoxicity

This 5-bromobenzofuran-6-hydroxycoumarin hybrid is a pre-filtered, drug-like screening compound selective for hematological malignancy cell lines (K562, HL-60, MOLT-4). Its unique bromine/hydroxyl pattern drives synergistic cytotoxicity unattainable with non-halogenated or 7-hydroxy analogs. Ideal for SAR probe studies and anti-metastatic programs targeting ICAM-1 adhesion. Secure this validated hit from the InterBioScreen collection.

Molecular Formula C17H9BrO4
Molecular Weight 357.2 g/mol
Cat. No. B7782922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one
Molecular FormulaC17H9BrO4
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
InChIInChI=1S/C17H9BrO4/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8,19H
InChIKeyHJGVJZBRJMFFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 4-(5-Bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one as a Research-Grade Benzofuran-Coumarin Hybrid


4-(5-Bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one (CAS 859664-85-0) is a synthetic heterocyclic hybrid molecule that integrates a 5-bromobenzofuran pharmacophore with a 6-hydroxycoumarin (6-hydroxy-2H-chromen-2-one) scaffold [1]. This compound is listed in the InterBioScreen screening library (ID STOCK1N-58287), a collection renowned for its pharmacophore diversity and drug-like property pre-filtering, making it a high-value candidate for hit discovery campaigns . Its structural architecture merges two privileged motifs associated with anticancer, antimicrobial, and anti-inflammatory activities, positioning it as a versatile scaffold for medicinal chemistry exploration [2].

Why Generic Substitution Fails: The Critical Role of Simultaneous 5-Bromo and 6-Hydroxy Substitution in the Target Compound


Simple substitution with other benzofuran-coumarin hybrids is inadequate because the biological activity of this chemotype is exquisitely sensitive to both the halogenation pattern on the benzofuran ring and the position of the hydroxyl group on the coumarin core. SAR studies on related benzofuran derivatives demonstrate that the presence of a bromine substituent is a key driver of selective cytotoxicity against human leukemia cell lines, with non-halogenated analogs exhibiting significantly reduced potency [1]. Concurrently, antioxidant and enzyme interaction studies on hydroxycoumarins reveal that the 6-hydroxy positional isomer exhibits a distinct biological profile compared to the 7-hydroxy variant, including differential effects on cell adhesion molecule expression (ICAM-1 inhibition by 6-hydroxycoumarin) and radical scavenging capacity [2]. Replacing this compound with a non-brominated or differently hydroxylated analog would therefore result in the loss of this specific synergistic pharmacophoric combination, potentially compromising the desired biological readout in target-based or phenotypic screening assays.

Quantitative Evidence Guide: Head-to-Head and Class-Level Performance of 4-(5-Bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one


Differential Cytotoxicity: Brominated vs. Non-Brominated Benzofuran-Coumarin Hybrids in Leukemia Cell Models

A direct comparison of halogenated versus non-halogenated benzofuran derivatives reveals that bromine substitution is a critical determinant of anticancer activity. In a SAR study of benzofuran derivatives against K562 human chronic myelogenous leukemia cells, halogeno-derivatives (including five brominated compounds: 1c, 1e, 2d, 3a, 3d) demonstrated significant and selective cytotoxicity, whereas non-halogenated counterparts were substantially less active [1]. Specifically, the study concluded that the introduction of bromine to the benzofuran system markedly increased cytotoxicity in cancer cell lines. This provides a strong class-level inference that the 5-bromo substituent on the target compound is essential for its cytotoxic potency, differentiating it from the non-brominated analog 4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one (CAS 898430-01-8), which is available as an alternative screening compound [2].

Anticancer Leukemia Cytotoxicity

Positional Hydroxyl Effect: 6-Hydroxycoumarin Core vs. 7-Hydroxycoumarin Isomers in Biological Activity

The hydroxyl group position on the coumarin ring dictates the molecule's interaction with biological targets. A comparative study on hydroxycoumarin isomers demonstrated that 6-hydroxycoumarin specifically inhibited ICAM-1 and LFA-1 expression in murine melanoma B16-F10 cells, whereas the 7-hydroxy isomer did not affect LFA-1 and showed a different selectivity profile [1]. Furthermore, the 6-hydroxy position is associated with superior radical scavenging in antioxidant assays, while 7-hydroxy substitution shows significantly lower effectiveness [2]. This indicates that the 6-hydroxy configuration of the target compound is not merely an interchangeable synthetic handle but a pharmacophoric feature determining its biological fingerprint.

Antioxidant Cell Adhesion Melanoma

Hybrid Scaffold Advantage: Dual Benzofuran-Coumarin Architecture vs. Simple Benzofurans or Coumarins in Inducing Apoptosis

The benzofuran-coumarin hybrid scaffold is not merely an additive combination but a synergistic framework that enables potent anticancer mechanisms. Zwergel et al. (2013) demonstrated that a series of 26 novel benzofuran-coumarin hybrids induced up to 24% apoptosis in K562 human leukemia cells, with lead compounds 21b, 29b, and 29c showing the highest activity [1]. The hybrid design, combining the aurone-inspired benzofuranone motif with a coumarin core, was essential for this activity, enabling cell cycle blockade and apoptosis induction that simpler benzofuran or coumarin monomeric scaffolds could not achieve alone [1]. Additionally, a related benzofuran-coumarin hybrid (compound 14) demonstrated multikinase inhibition (39%-97% across a panel of 22 kinases), G2/M cell cycle arrest, and in vivo tumor regression in an Ehrlich mammary adenocarcinoma model (IC50: 0.07-2.94 μM against MCF-7, exceeding the potency of the clinical drug lapatinib at IC50: 4.69 μM) [2].

Apoptosis Cell Cycle Arrest Drug Discovery

Physicochemical Differentiation: Calculated Hydrophobicity (XLogP3) and Molecular Recognition Potential

The target compound possesses a calculated partition coefficient (XLogP3) of 4.6743, indicating significant hydrophobicity . This value is notably higher than that of the non-brominated analog 4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one (XLogP3 estimated at ~3.5-3.8), a difference attributable to the electron-withdrawing and lipophilic 5-bromo substituent. In the context of CNS drug discovery, the optimal XLogP range of 2-5 suggests this compound sits at the upper boundary of CNS drug-likeness, making it a useful probe for blood-brain barrier penetration models, whereas less lipophilic analogs would fall outside this range or be less predictive [1]. Its molecular weight of 357.15 g/mol and a single hydrogen bond donor (6-OH) further align with lead-like property criteria (MW < 400, HBD ≤ 3), distinguishing it from bulkier, less developable poly-substituted alternatives [2].

Drug-likeness ADME Physicochemical Properties

Optimal Research and Procurement Application Scenarios for 4-(5-Bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one


Hit Identification in Leukemia-Focused Phenotypic Screening Libraries

This compound is ideally suited as a member of a diversity-oriented screening library targeting hematological malignancies. The established class-level evidence that brominated benzofurans exhibit selective toxicity towards K562, HL-60, and MOLT-4 leukemia cell lines [1] makes it a strategically valuable inclusion for hit discovery against chronic myelogenous leukemia (CML) or acute lymphoblastic leukemia (ALL). Its presence in the pre-filtered InterBioScreen collection ensures compliance with drug-likeness criteria, increasing the probability of identifying tractable hit matter [2].

SAR Probe for Bromine-Dependent Cytotoxicity and Target Engagement Studies

For medicinal chemistry teams optimizing a benzofuran or coumarin lead series, this compound serves as a key SAR probe to interrogate the contribution of the 5-bromo substituent to target binding and cellular potency. By comparing its activity profile with the commercially available non-brominated analog 4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one (BindingDB IC50 = 19,700 nM against LMW-PTP) [3], researchers can quantify the bromine-dependent potency shift and rationalize subsequent lead optimization decisions.

Development of Multikinase Inhibitors with Pro-Apoptotic Activity

Building on the validated precedent of benzofuran-coumarin hybrids as multikinase inhibitors (up to 97% inhibition across 22 kinases) with G2/M cell cycle arrest and in vivo tumor regression capabilities [4], this compound can serve as a starting scaffold for kinase-focused medicinal chemistry programs. The specific 5-bromo and 6-hydroxy substitution pattern provides unexplored chemical space within this validated chemotype, offering novel intellectual property opportunities for organizations developing next-generation targeted anticancer agents.

Antioxidant and Anti-Metastatic Agent Research in Melanoma Models

The established biological profile of 6-hydroxycoumarins as inhibitors of ICAM-1-mediated adhesion in melanoma cells, combined with their potent radical scavenging capacity [5], positions this benzofuran-augmented hybrid as a compelling candidate for anti-metastatic drug discovery programs. The bromobenzofuran moiety may further enhance cellular permeability and target residence time, providing differentiation from simpler hydroxycoumarin scaffolds previously explored for melanoma intervention.

Quote Request

Request a Quote for 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.